molecular formula C15H13N3O2 B13123688 N-(1H-benzimidazol-2-yl)-2-phenoxyacetamide

N-(1H-benzimidazol-2-yl)-2-phenoxyacetamide

Cat. No.: B13123688
M. Wt: 267.28 g/mol
InChI Key: YYYNAOJCBJFHPA-UHFFFAOYSA-N
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Description

N-(1H-Benzo[d]imidazol-2-yl)-2-phenoxyacetamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Benzo[d]imidazol-2-yl)-2-phenoxyacetamide typically involves the reaction of o-phenylenediamine with phenoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the benzimidazole ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of N-(1H-Benzo[d]imidazol-2-yl)-2-phenoxyacetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-Benzo[d]imidazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or halides, in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

N-(1H-Benzo[d]imidazol-2-yl)-2-phenoxyacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1H-Benzo[d]imidazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-Benzo[d]imidazol-2-yl)-2-phenoxyacetamide stands out due to its unique combination of the benzimidazole and phenoxyacetamide moieties, which confer distinct electronic and steric properties

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-phenoxyacetamide

InChI

InChI=1S/C15H13N3O2/c19-14(10-20-11-6-2-1-3-7-11)18-15-16-12-8-4-5-9-13(12)17-15/h1-9H,10H2,(H2,16,17,18,19)

InChI Key

YYYNAOJCBJFHPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC3=CC=CC=C3N2

Origin of Product

United States

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